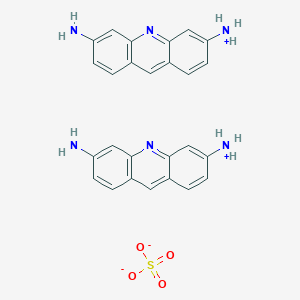

(6-aminoacridin-3-yl)azanium;sulfate

Description

BenchChem offers high-quality (6-aminoacridin-3-yl)azanium;sulfate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-aminoacridin-3-yl)azanium;sulfate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(6-aminoacridin-3-yl)azanium;sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C13H11N3.H2O4S/c2*14-10-3-1-8-5-9-2-4-11(15)7-13(9)16-12(8)6-10;1-5(2,3)4/h2*1-7H,14-15H2;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YADYXCVYLIKQJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)[NH3+].C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)[NH3+].[O-]S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)[NH3+].C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)[NH3+].[O-]S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

chemical structure and properties of (6-aminoacridin-3-yl)azanium;sulfate

Topic: Chemical Structure and Properties of (6-aminoacridin-3-yl)azanium;sulfate (Proflavine Sulfate) Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Identity

The compound systematically designated as (6-aminoacridin-3-yl)azanium;sulfate is widely known in the pharmaceutical and biochemical sectors as Proflavine Sulfate (or Proflavine Hemisulfate). It is a diaminoacridine derivative characterized by its planar tricyclic core, which grants it potent DNA-intercalating properties.

Historically utilized as a topical antiseptic and bacteriostatic agent, its current relevance lies in its utility as a mutagenic model in oncology, a fluorescent probe in nucleic acid dynamics, and a scaffold for novel antiviral therapeutics.

Nomenclature & Identification

| Identifier | Value |

| Common Name | Proflavine Sulfate (Hemisulfate) |

| Systematic Name | Bis(3,6-diaminoacridinium) sulfate; (6-aminoacridin-3-yl)azanium sulfate |

| CAS Number | 1811-28-5 (Hemisulfate hydrate); 553-30-0 (Sulfate anhydrous) |

| Molecular Formula | |

| Molecular Weight | 516.57 g/mol (Hemisulfate) |

| SMILES | Nc1ccc2cc3ccc(N)cc3nc2c1.Nc1ccc2cc3ccc(N)cc3nc2c1.OS(=O)(=O)O |

Chemical Structure & Electronic Properties

The Acridine Core & Tautomerism

The fundamental pharmacophore is the 3,6-diaminoacridine nucleus. The "azanium" designation in the systematic name refers to the protonation state of the molecule in its salt form.

-

Resonance Stabilization: While the systematic name implies protonation at the exocyclic amine (

), the acridine ring nitrogen (N10) is the most basic site ( -

Planarity: The tricyclic acridine system is rigidly planar. This geometric constraint is the primary driver for its intercalation mechanism, allowing insertion between stacked base pairs (

spacing).

Salt Stoichiometry

The term "azanium;sulfate" typically denotes the salt formed between the protonated base and the sulfate anion.

-

Hemisulfate Form: The most stable and commercially available form is the hemisulfate , where two protonated proflavine cations balance one sulfate dianion (

). -

Stoichiometry:

.

Physicochemical Properties

The following data is essential for experimental design and formulation.

| Property | Metric | Notes |

| Appearance | Reddish-brown crystalline powder | Hygroscopic; store in desiccator. |

| Solubility (Water) | ~10 mg/mL (Warm) | Solubility decreases significantly in cold water; forms a gel-like precipitate at high conc. |

| Solubility (Organic) | Soluble in Ethanol; Insoluble in Ether, Chloroform | Useful for purification via recrystallization. |

| 445 nm (in water) | Strong absorption in the blue region. | |

| Fluorescence | Highly dependent on solvent polarity and DNA binding. | |

| 9.7 (Ring Nitrogen) | Exists as a cation at physiological pH (7.4). | |

| Melting Point | > 285°C (Decomposes) | Sulfate salt does not melt sharply. |

Synthesis & Purification Protocol

Directive: The synthesis of proflavine sulfate relies on the condensation of m-phenylenediamine. The following protocol outlines the Bernthsen-type condensation adapted for high-purity yield.

Experimental Workflow

Figure 1: Synthetic pathway from m-phenylenediamine to Proflavine Sulfate.

Step-by-Step Methodology

-

Condensation: Dissolve m-phenylenediamine in glycerol (solvent/catalyst carrier). Add formic acid and heat to 150–160°C . The glycerol promotes the dehydration and cyclization of the formyl intermediate to form the central pyridine ring.

-

Hydrolysis: The reaction mixture is diluted with water and basified with

. This precipitates the Proflavine free base (3,6-diaminoacridine) as a yellow-brown solid. -

Filtration & Washing: Filter the crude base and wash extensively with water to remove unreacted diamine and glycerol.

-

Salt Formation: Dissolve the free base in boiling ethanol. Slowly add dilute sulfuric acid (

) until the solution reaches pH ~4. -

Crystallization: Cool the solution slowly. Proflavine hemisulfate crystallizes as reddish-orange needles. Recrystallize from water-ethanol (1:1) for analytical purity.

Mechanism of Action: DNA Intercalation

Proflavine is a classic intercalating agent . Its mechanism is biophysically distinct from groove binders (like netropsin) or alkylating agents.

The Intercalation Pathway

The binding process follows a "Minimum Base-Stacking Penalty" pathway.

-

Electrostatic Attraction: The cationic proflavine (protonated at N10) is attracted to the anionic phosphate backbone of DNA.

-

External Binding: The molecule initially binds to the minor groove.

-

Cavity Formation: Thermal fluctuations or drug-induced distortions cause the base pairs to separate (rise) by

. -

Insertion: The planar acridine ring slides between the base pairs (typically GC-rich regions).

-

Stabilization: The complex is stabilized by

stacking interactions between the acridine ring and the nucleobases, and van der Waals forces.

Biological Consequence: Frameshift Mutagenesis

Unlike alkylating agents that cause point mutations, proflavine stabilizes a distorted DNA helix. During replication, this distortion confuses DNA polymerase, leading to the insertion or deletion of a single base pair. This results in a frameshift mutation , rendering downstream protein translation non-functional.

Figure 2: Kinetic pathway of Proflavine-DNA interaction leading to mutagenesis.

Applications in Research & Medicine

Clinical (Historical & Niche)

-

Topical Antiseptic: Historically used in wound care (e.g., World War II) due to efficacy against Gram-positive bacteria. Largely replaced by modern antibiotics due to toxicity.

-

Ophthalmic & Umbilical Care: Still utilized in some low-resource settings for specific surface infections (e.g., Triple Dye).

Advanced Research

-

Fluorescent Microscopy: Used as a rapid nuclear stain. It penetrates cell membranes and stains DNA/RNA, allowing for real-time visualization of cell morphology without fixation.

-

Kinetic Studies: A model compound for studying drug-DNA binding kinetics using T-jump or stopped-flow spectroscopy.

-

Viral Inactivation: Investigated for Photodynamic Therapy (PDT) . Upon irradiation with blue light (445 nm), intercalated proflavine generates Reactive Oxygen Species (ROS) that cleave the viral genome (e.g., Poliovirus, potentially SARS-CoV-2 models).

Safety, Handling, and Toxicity

CRITICAL WARNING: Proflavine is a potent mutagen.

-

Hazard Classification: Mutagen (Category 2), Skin Irritant (Category 2), Eye Irritant (Category 2A).

-

Handling:

-

Engineering Controls: Always handle powder in a fume hood or biological safety cabinet to prevent inhalation.

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

-

Waste Disposal: All solutions and contaminated solids must be disposed of as hazardous chemical waste (incineration recommended). Do not pour down the drain.

-

-

First Aid:

-

Skin Contact: Wash immediately with soap and copious water. Proflavine stains skin yellow/orange; this is difficult to remove but serves as a visual indicator of exposure.

-

Eye Contact: Rinse thoroughly for 15 minutes. Seek medical attention.

-

References

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 7099, Proflavine. Retrieved from [Link]

-

Lerman, L. S. (1961). Structural considerations in the interaction of DNA and acridines. Journal of Molecular Biology, 3(1), 18-30. (Seminal paper on intercalation). Retrieved from [Link]

-

Sasikala, W. D., & Mukherjee, A. (2012). Molecular mechanism of direct proflavine-DNA intercalation: evidence for drug-induced minimum base-stacking penalty pathway. The Journal of Physical Chemistry B, 116(40), 12208-12212. Retrieved from [Link]

-

Albert, A. (1966).[1] The Acridines: Their Preparation, Physical, Chemical, and Biological Properties. Edward Arnold Ltd. (Authoritative text on synthesis).

-

World Health Organization (WHO). (2023). International Pharmacopoeia: Proflavine Hemisulfate.[2] Retrieved from [Link]

Sources

A Technical Guide to (6-aminoacridin-3-yl)azanium;sulfate (Proflavine Hemisulfate) for Advanced Research Applications

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical overview of (6-aminoacridin-3-yl)azanium;sulfate, more commonly known as proflavine hemisulfate. Proflavine is a planar, polycyclic aromatic molecule derived from acridine, recognized for its potent biological and fluorescent properties. Historically used as a topical antiseptic, its utility in modern research has expanded significantly, driven by its primary mechanism of action: DNA intercalation. This guide delves into the fundamental chemical properties, molecular mechanism, and diverse applications of proflavine, with a focus on its use as a fluorescent stain, a mutagenic agent for genetic studies, and an antimicrobial. Detailed, field-tested protocols are provided to ensure reliable and reproducible experimental outcomes. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of proflavine in their work.

Introduction: The Acridine Scaffold in Modern Research

Acridine derivatives represent a class of compounds with a rich history in medicine and biology. Proflavine, or 3,6-diaminoacridine, emerged early as a powerful bacteriostatic agent, particularly against gram-positive bacteria, and was used extensively for treating superficial wounds.[1][2] While its clinical use has been largely superseded due to concerns about mutagenicity, this very property makes it an invaluable tool in the research laboratory.[3][4]

The core of proflavine's functionality lies in its ability to insert itself between the planar base pairs of double-stranded DNA.[5] This process, known as intercalation, distorts the helical structure, interfering with critical cellular processes like DNA replication and transcription.[6][7] This interference is the foundation for its antibacterial effects and its utility as a frameshift mutagen in molecular biology.[8] Furthermore, proflavine is an intrinsic fluorophore, absorbing light in the blue region and emitting in the green region, making it an excellent fluorescent stain for visualizing cell nuclei with minimal procedural complexity.[1][9] Its applications now extend into diverse fields, including oncology research, virology, and high-resolution cellular imaging.[3][5][10]

This guide synthesizes the critical technical information required to effectively utilize proflavine hemisulfate in a modern research setting, emphasizing validated protocols and the scientific rationale behind them.

Core Chemical and Physical Properties

The subject of this guide is the hemisulfate salt of proflavine. The sulfate counter-ion improves the compound's solubility and stability for laboratory use. All quantitative data are summarized in Table 1 below.

| Property | Value | Source |

| IUPAC Name | bis(acridin-10-ium-3,6-diamine);sulfate | [1][11] |

| Synonyms | Proflavine Hemisulfate, 3,6-Diaminoacridine Hemisulfate | [1][11] |

| CAS Number | 1811-28-5 | [11] |

| Molecular Formula | C₂₆H₂₄N₆O₄S | [1][11] |

| Molecular Weight | 516.6 g/mol | [1][11] |

| Appearance | Red to brown crystalline solid | [12] |

| Solubility | 10 mg/mL in water | [1] |

| Fluorescence | Excitation: ~445-460 nm; Emission: ~510-515 nm | [1][9] |

The Molecular Mechanism of Action: DNA Intercalation

The biological effects of proflavine are a direct consequence of its interaction with double-stranded DNA. As a planar, aromatic molecule, it possesses the ideal geometry to slip between adjacent base pairs, a process termed intercalation.[6]

Causality of the Mechanism:

-

Initial Electrostatic Attraction: The cationic proflavine molecule is first electrostatically attracted to the negatively charged phosphate backbone of the DNA.[6]

-

Insertion into the DNA Stack: The DNA helix transiently "breathes," creating temporary gaps between base pairs. Proflavine slides from its surface-bound state into this hydrophobic pocket.[6][7]

-

Structural Distortion: To accommodate the intercalator, the DNA must unwind slightly. Proflavine unwinds the helix by approximately 17 degrees.[6] This forces a vertical separation of about 3.4 Å between the base pairs, lengthening and distorting the DNA strand.[6]

-

Inhibition of DNA Processing: This structural distortion creates a physical roadblock for DNA and RNA polymerases, thereby disrupting DNA replication and transcription. This inhibition of nucleic acid synthesis is the basis for its antibacterial and cytotoxic effects.[2][5]

-

Frameshift Mutagenesis: During replication, the distortion can cause the DNA polymerase to "slip," leading to the insertion or deletion of a base in the new strand. This frameshift mutation alters the reading frame of genes, typically resulting in a non-functional protein product.[1]

// Edges edge [fontname="Arial", color="#5F6368"]; Proflavine -> step1 [style=dashed]; DNA_strand -> step1 [style=dashed]; step1 -> step2; step2 -> step3; step3 -> DNA_intercalated; } }

Caption: Proflavine's mechanism involves insertion between DNA base pairs.

Applications in Research and Development

Fluorescent Staining for Cellular Imaging

Proflavine's intrinsic fluorescence and ability to readily cross cell membranes make it a simple and effective stain for visualizing cell nuclei.[9][13] Unlike multi-step procedures like Papanicolaou staining, proflavine staining can be performed on fresh, unfixed cells in a single step, making it ideal for rapid cytologic analysis and high-throughput screening.[9]

Antimicrobial and Antiviral Research

By inhibiting DNA and RNA synthesis, proflavine exhibits broad bacteriostatic activity.[14] It is also being explored for its antiviral properties. For example, it has shown inhibitory activity against the main protease (Mpro) of SARS-CoV-2, a critical enzyme for viral replication.[10]

Cancer Research

The DNA-damaging properties of proflavine make it a subject of interest in oncology. Its ability to halt the replication of rapidly dividing cancer cells is a key therapeutic principle.[5][15] Researchers have synthesized and tested numerous proflavine derivatives to enhance their anticancer activity and selectivity.[16][17] It is also used as a fluorescent contrast agent for real-time imaging to distinguish between normal and neoplastic tissue, potentially aiding in the surgical removal of tumors.[1][3]

Experimental Protocols

Protocol: Rapid Fluorescent Staining of Cultured Cells

This protocol provides a self-validating method for staining the nuclei of live or fixed adherent cells for fluorescence microscopy.

Rationale: This protocol leverages proflavine's cell permeability and DNA affinity for rapid nuclear visualization. The inclusion of washing steps is critical to reduce background fluorescence, ensuring a high signal-to-noise ratio. A final wash with PBS provides a clean imaging medium.

Materials:

-

Proflavine Hemisulfate (CAS 1811-28-5)

-

Sterile Phosphate-Buffered Saline (PBS)

-

Sterile Deionized Water

-

Cell culture medium appropriate for the cell line

-

Cells cultured on glass coverslips or imaging-grade plates

Methodology:

-

Prepare Stock Solution (1 mg/mL):

-

Dissolve 10 mg of proflavine hemisulfate in 10 mL of sterile deionized water.

-

Vortex until fully dissolved.

-

Sterilize the solution using a 0.22 µm syringe filter.

-

Self-Validation: Store this stock solution protected from light at 4°C. A fresh solution should be a clear, colored solution; any precipitation indicates degradation or saturation.

-

-

Prepare Working Solution (0.01% w/v or 10 µg/mL):

-

Cell Staining:

-

Aspirate the culture medium from the cells.

-

Gently wash the cells once with 1 mL of pre-warmed PBS.

-

Add enough proflavine working solution to cover the cell monolayer.

-

Incubate for 5-15 minutes at room temperature or 37°C. No extended incubation is typically required.[13][18]

-

Causality: Incubation allows the amphipathic proflavine molecule to passively diffuse across the cell and nuclear membranes.[9]

-

-

Washing:

-

Aspirate the staining solution.

-

Wash the cells 2-3 times with pre-warmed PBS to remove excess, unbound dye.

-

Self-Validation: Effective washing is confirmed by observing bright nuclei with low cytoplasmic and background fluorescence during imaging. High background indicates insufficient washing.

-

-

Imaging:

// Edges edge [color="#5F6368"]; A -> C; B -> D; C -> D; D -> E; E -> F; }

Caption: Experimental workflow for proflavine staining of cells.

Quality Control and Synthesis

Synthesis: Proflavine and its derivatives can be synthesized through various organic chemistry routes, often starting from simple molecules like aniline or m-phenylenediamine.[5][19] The synthesis of derivatives allows for the attachment of different functional groups to the acridine core to modulate properties like solubility, DNA binding affinity, and biological activity.[16][17]

Quality Control: The purity and identity of proflavine hemisulfate are critical for reproducible results.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing purity. A validated, stability-indicating HPLC method can separate the intact drug from any degradation products or synthesis-related impurities.[20][21][22]

-

Spectroscopy: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the chemical structure of the synthesized compound, while UV-Vis spectroscopy can verify its concentration and spectral properties.[5]

Safety and Handling

Proflavine is a potent mutagen and is considered a potential carcinogen.[3][4] It must be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All work should be conducted in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[11]

Conclusion and Future Perspectives

(6-aminoacridin-3-yl)azanium;sulfate is a versatile and powerful tool for life sciences research. Its well-understood mechanism of DNA intercalation, coupled with its intrinsic fluorescence, provides a reliable platform for applications ranging from simple cell staining to complex studies in virology and oncology. While its mutagenic properties necessitate careful handling, they are also the source of its utility in genetic research. Future research will likely focus on developing novel proflavine derivatives with enhanced target specificity, reduced off-target toxicity, and improved photophysical properties for advanced imaging applications, such as the labeling of specific cellular structures like amyloid plaques.[23]

References

-

Macsen Labs. (2022, April 22). Proflavine Hemisulphate | Structure, Uses & Side Effects. Available from: [Link]

-

Leah, S. (2022). Synthesis of proflavine derivatives and study of how they bind to DNA as potential chemotherapeutic agents. St. Lawrence University Scholar. Available from: [Link]

-

Inxight Drugs. PROFLAVINE HEMISULFATE. Available from: [Link]

-

Wikipedia. Intercalation (biochemistry). Available from: [Link]

-

Mishra, A., & Mukherjee, A. (2020). Structure and dynamics of proflavine association around DNA. RSC Publishing. Available from: [Link]

-

Sasikala, W. D., & Mukherjee, A. (2012). Molecular mechanism of direct proflavine-DNA intercalation: evidence for drug-induced minimum base-stacking penalty pathway. Semantic Scholar. Available from: [Link]

-

National Cancer Institute. Definition of proflavine hemisulfate - NCI Drug Dictionary. Available from: [Link]

-

Sasikala, W. D., & Mukherjee, A. (2012). Molecular mechanism of direct proflavine-DNA intercalation: evidence for drug-induced minimum base-stacking penalty pathway. The Journal of Physical Chemistry B, 116(40), 12286–12296. Available from: [Link]

-

Cholewiński, G., et al. (2021). Synthesis of Novel Biologically Active Proflavine Ureas Designed on the Basis of Predicted Entropy Changes. MDPI. Available from: [Link]

-

Fesatidou, M., et al. (2006). Synthesis, DNA Interaction, and Cytotoxic Activity of a Novel Proflavine−Dithiazolidinone Pharmacophore. Bioconjugate Chemistry, 17(6), 1538–1546. Available from: [Link]

-

National Center for Biotechnology Information. Proflavine hemisulphate. PubChem Compound Database. Available from: [Link]

-

Muldoon, T. J., et al. (2015). Proflavine Hemisulfate as a Fluorescent Contrast Agent for Point-of-Care Cytology. PLoS ONE, 10(5), e0125141. Available from: [Link]

-

Cholewiński, G., et al. (2021). Synthesis of Novel Biologically Active Proflavine Ureas Designed on the Basis of Predicted Entropy Changes. ProQuest. Available from: [Link]

-

Muldoon, T. J., et al. (2015). Proflavine Hemisulfate as a Fluorescent Contrast Agent for Point-of-Care Cytology. ResearchGate. Available from: [Link]

-

Albert, A. (1941). Acridine syntheses and reactions. Part I. Synthesis of proflavine from m-phenylenediamine and its derivatives. Journal of the Chemical Society (Resumed), 121. Available from: [Link]

-

Imrana, N., & Hemalatha, K. (2018). Proflavine an acridine DNA intercalating agent and strong antimicrobial possessing potential properties of carcinogen. ResearchGate. Available from: [Link]

-

Muldoon, T. J., et al. (2015). Proflavine hemisulfate as a fluorescent contrast agent for point-of-care cytology. PloS one, 10(5), e0125141. Available from: [Link]

-

Garin, G., et al. (2013). Proflavine derivatives as fluorescent imaging agents of amyloid deposits. ResearchGate. Available from: [Link]

-

Girousi, S., et al. (2007). An electroanalytical study of the drug proflavine. ResearchGate. Available from: [Link]

-

ResearchGate. (n.d.). Typical HPLC chromatograms of proflavine. Available from: [Link]

-

Al-Achi, A., et al. (2014). Physical and chemical stability of proflavine contrast agent solutions for early detection of oral cancer. ResearchGate. Available from: [Link]

-

ScienceOpen. (2022). Acriflavine, an Acridine Derivative for Biomedical Application: Current State of the Art. Available from: [Link]

-

Li, H., et al. (2022). Acriflavine and proflavine hemisulfate as potential antivirals by targeting M pro. Bioorganic chemistry, 129, 106185. Available from: [Link]

-

National Center for Biotechnology Information. 6-Aminopyridine-3-sulfonamide. PubChem Compound Database. Available from: [Link]

-

National Center for Biotechnology Information. 6-Aminopyridine-3-sulfonic acid. PubChem Compound Database. Available from: [Link]

-

AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Available from: [Link]

-

Biomanufacturing.org. Quality Control Biochemistry. Available from: [Link]

-

Wikipedia. 3-Aminoacridine. Available from: [Link]

Sources

- 1. macsenlab.com [macsenlab.com]

- 2. Proflavine Hemisulfate | slow-acting disinfectant | CAS# 1811-28-5 | InvivoChem [invivochem.com]

- 3. PROFLAVINE HEMISULFATE [drugs.ncats.io]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of proflavine derivatives and study of how they bind to DNA as potential chemotherapeutic agents | Scholar [scholar.stlawu.edu]

- 6. Intercalation (biochemistry) - Wikipedia [en.wikipedia.org]

- 7. Structure and dynamics of proflavine association around DNA - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Proflavine Hemisulfate as a Fluorescent Contrast Agent for Point-of-Care Cytology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Acriflavine and proflavine hemisulfate as potential antivirals by targeting Mpro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Proflavine hemisulphate | C26H24N6O4S | CID 43833377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Proflavine Hemisulfate | DNA | Thrombin | TargetMol [targetmol.com]

- 13. researchgate.net [researchgate.net]

- 14. Proflavine hemisulfate | 1811-28-5 [chemicalbook.com]

- 15. Synthesis of Novel Biologically Active Proflavine Ureas Designed on the Basis of Predicted Entropy Changes - ProQuest [proquest.com]

- 16. Synthesis of Novel Biologically Active Proflavine Ureas Designed on the Basis of Predicted Entropy Changes | MDPI [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Proflavine Hemisulfate as a Fluorescent Contrast Agent for Point-of-Care Cytology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 28. Acridine syntheses and reactions. Part I. Synthesis of proflavine from m-phenylenediamine and its derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]

- 23. researchgate.net [researchgate.net]

Solubility Profile & Solvation Thermodynamics: (6-Aminoacridin-3-yl)azanium Sulfate

[1]

Executive Summary

Comparison at a Glance:

-

Water Solubility: Moderate to High (~20 mg/mL at STP; significantly higher at elevated temperatures).[1]

-

Ethanol Solubility: Very Low / Sparingly Soluble (~2 mg/mL).[1]

-

Thermodynamic Driver: The high charge density of the sulfate counterion (

) requires a solvent with a high dielectric constant and strong hydrogen-bond donating capacity (like water) to overcome the crystal lattice energy.[1] Ethanol's lower dielectric constant (

Chemical Identity & Architecture

To understand the solubility behavior, we must first define the molecular species. The IUPAC designation (6-aminoacridin-3-yl)azanium;sulfate refers to the salt commonly known as Proflavine Hemisulfate .[1]

-

Molecular Formula:

(Often supplied as a hydrate)[1] -

Molecular Weight: 516.6 g/mol (Hemisulfate salt)[1]

-

Cation: The 3,6-diaminoacridinium cation.[6][7] Protonation occurs primarily at the ring nitrogen (N10), allowing for resonance stabilization of the positive charge across the acridine system.

-

Anion: Sulfate (

).[1]

Structural Dissociation

In solution, the salt dissociates into the acridinium cation and the sulfate anion. The solubility is governed by the competition between the Lattice Energy (holding the crystal together) and the Solvation Energy (solvent stabilizing the ions).

Figure 1: Dissociation thermodynamics.[1] Water effectively stabilizes the high-charge density sulfate anion, whereas ethanol fails to overcome the lattice energy.

Solubility Profile: Water vs. Ethanol[2][5][8][9]

The following data aggregates experimental values from pharmaceutical standards and chemical vendor certificates of analysis (CoA).

| Parameter | Water ( | Ethanol ( |

| Solubility (20-25°C) | ~20 - 22 mg/mL (Soluble) | ~2 mg/mL (Sparingly Soluble) |

| Solubility (Boiling) | Highly Soluble (1:1 ratio) | Slightly Soluble |

| Molarity (Approx) | ~40 - 80 mM | ~4 - 9 mM |

| Visual Appearance | Clear, orange/yellow solution | Turbid suspension or very pale yellow |

| Dielectric Constant ( | 80.1 | 24.5 |

| Solvation Mechanism | Ion-Dipole & H-Bonding | Weak Dipole interactions |

Critical Analysis of Data[5][10]

-

Water: While "soluble," Proflavine Hemisulfate is not freely soluble like simple sodium salts. It requires time and agitation.[8] The Merck Index notes it is soluble in 300 parts cold water (approx 3.3 mg/mL) but vendors utilizing micronized powders often cite up to 22 mg/mL. Practical Tip: Warm the water to 50°C to accelerate dissolution, then cool to room temperature. Super-saturation is stable.

-

Ethanol: The solubility is drastically lower (approx. 10-fold reduction). The sulfate anion is a "hard" ion with high charge density. Ethanol, being a "softer" solvent with a bulky alkyl chain, cannot pack closely enough around the sulfate ion to screen its charge effectively. This leads to tight ion-pairing and precipitation.[1]

Experimental Protocol: Solubility Determination

To validate these values in your specific lab environment (e.g., specific temperature or buffer pH), use the Saturation Shake-Flask Method .

Materials

-

Analyte: Proflavine Hemisulfate (Store protected from light).[1][5]

-

Solvents: HPLC-grade Water, Absolute Ethanol.[1]

-

Equipment: Orbital shaker, Centrifuge, UV-Vis Spectrophotometer.

Workflow

-

Preparation: Add excess solid (approx. 50 mg) to 1 mL of solvent in a microcentrifuge tube.

-

Equilibration: Shake at 25°C for 24 hours. Protect from light (wrap tubes in foil) as acridines are photosensitive.[1]

-

Separation: Centrifuge at 10,000 x g for 10 minutes to pellet undissolved solid.

-

Quantification: Dilute the supernatant (start with 1:100 dilution for water samples) and measure Absorbance at 445 nm .

Calculation:

Figure 2: Saturation Shake-Flask Protocol for solubility determination.[1]

Applications & Formulation Implications

Drug Delivery & Formulation

Because Proflavine Hemisulfate is sparingly soluble in ethanol, avoid using pure ethanolic injection or formulation vehicles.

-

Recommendation: If an organic co-solvent is needed, use DMSO (Solubility ~11-20 mg/mL) or a Water/PEG mixture.[1]

-

Topical Antiseptics: Formulations are typically aqueous (0.1% w/v).[1] Ethanol may be added as a preservative (<10%) but not as the primary solvent.

Cellular Imaging (Nuclear Staining)

Proflavine is a DNA intercalator.[1][9]

-

Stock Solution: Prepare a 10 mM stock in sterile water .

-

Working Solution: Dilute to 1-10 µM in PBS.

-

Caution: Do not use ethanol for stock preparation; precipitation will lead to inconsistent staining concentrations.

References

-

Macsen Labs. (2022).[1] Proflavine Hemisulphate | Structure, Uses & Side Effects.[5]Link

-

Selleck Chemicals. (n.d.).[1] Proflavine Hemisulfate - Solubility and Chemical Information.[1][][5][6][7][10]Link[1]

-

O'Neil, M.J.[6][10] (Ed.). (2001).[1][10] The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals.[10] 13th Edition.[10] Whitehouse Station, NJ: Merck and Co., Inc.[10]

-

PubChem. (2025).[1][10] Proflavine (CID 7099) and Proflavine Hemisulfate Data.[1] National Library of Medicine. Link

-

World Health Organization (WHO). (2019).[1] Protocol to conduct equilibrium solubility experiments. WHO Technical Report Series, No. 1019. Link

Sources

- 1. Buy [amino(azaniumylidene)methyl]-[2-(2,3-dihydro-1H-indol-2-yl)ethyl]azanium;sulfate | 73806-63-0 [smolecule.com]

- 2. Proflavine [drugfuture.com]

- 3. HY-B0883-100mg | 3,6-Diaminoacridine (hemisulfate) [1811-28-5] Clinisciences [clinisciences.com]

- 5. Proflavine Hemisulphate - Pharmaceutical Grade - Best Price [abchemicalindustries.com]

- 6. Proflavine Hemisulfate | slow-acting disinfectant | CAS# 1811-28-5 | InvivoChem [invivochem.com]

- 7. macsenlab.com [macsenlab.com]

- 8. who.int [who.int]

- 9. selleckchem.com [selleckchem.com]

- 10. Proflavine | C13H11N3 | CID 7099 - PubChem [pubchem.ncbi.nlm.nih.gov]

mechanism of DNA intercalation by (6-aminoacridin-3-yl)azanium;sulfate

Mechanistic Dynamics of DNA Intercalation by (6-aminoacridin-3-yl)azanium;sulfate: A Technical Guide for Molecular Pharmacology

Executive Summary

(6-aminoacridin-3-yl)azanium;sulfate, widely recognized in scientific literature as proflavine hemisulfate, is a prototypical synthetic acridine dye. Historically utilized as a topical antiseptic, its primary significance in modern molecular pharmacology lies in its well-characterized ability to intercalate into the DNA double helix. This whitepaper deconstructs the biophysical mechanisms, thermodynamic drivers, and downstream biological consequences of proflavine-DNA interactions, providing self-validating experimental frameworks for researchers investigating nucleic acid binding agents.

The Molecular Causality of Intercalation

The intercalation of proflavine into DNA is not a random collision event; it is a highly ordered, thermodynamically driven process governed by structural complementarity.

-

Electrostatic Steering: At physiological pH, the azanium moiety of proflavine is protonated, rendering the molecule a cation. This positive charge initiates a long-range electrostatic attraction with the polyanionic phosphate backbone of the DNA double helix.

-

Hydrophobic Insertion and

Stacking: Following initial electrostatic contact, the planar, tricyclic heteroaromatic acridine core sheds its hydration shell. It slides between two adjacent DNA base pairs. The primary thermodynamic driver for this insertion is the highly favorable -

Structural Distortion: To accommodate the ~3.4 Å thickness of the proflavine molecule, the DNA base pairs must separate. This forces a localized unwinding of the double helix—approximately 17° per bound proflavine molecule—resulting in a significant axial lengthening of the DNA polymer 1 [8].

Fig 1: Mechanistic pathway of DNA intercalation and subsequent frameshift mutagenesis.

Biophysical Profiling and Quantitative Binding Data

The binding affinity (

Table 1: Summary of Proflavine-DNA Binding Constants

| Analytical Technique | Target DNA | Ionic Strength | Binding Constant ( | Source |

| UV-Vis Spectroscopy | Herring Sperm DNA | High (Physiological) | 2 [2] | |

| Cyclic Voltammetry | Herring Sperm DNA | High (Physiological) | 2 [2] | |

| Spectrophotometry | Calf Thymus (CT) DNA | Low (7.5 mM | 3[4] |

Self-Validating Experimental Methodologies

To rigorously characterize the intercalation mechanism, researchers must employ orthogonal techniques. UV-Vis spectroscopy confirms electronic interaction, while hydrodynamic viscometry provides the necessary structural proof of intercalation.

Protocol 1: UV-Vis Absorption Titration (Electronic Validation)

Causality: As the planar proflavine molecule inserts into the hydrophobic core of the DNA base pairs, its excited state energy levels are perturbed. The coupling of the

-

Preparation: Prepare a 50 μM stock solution of proflavine sulfate in 50 mM Tris-HCl buffer (pH 7.4) containing 50 mM NaCl to mimic physiological ionic strength.

-

DNA Quantification: Prepare a stock solution of Calf Thymus DNA (CT-DNA) in the identical buffer. Determine the exact concentration via absorbance at 260 nm (

). -

Titration: Aliquot 2.0 mL of the proflavine solution into a quartz cuvette. Titrate increasing volumes of CT-DNA (yielding final DNA concentrations from 0 to 50 μM).

-

Equilibration: Incubate the cuvette for 5 minutes at 25°C after each DNA addition to ensure thermodynamic equilibrium.

-

Measurement: Record the absorbance spectra from 350 nm to 550 nm.

-

Analysis: Calculate the intrinsic binding constant (

) using the Wolfe-Shimer equation, plotting

Fig 2: Step-by-step UV-Vis absorption titration workflow for binding affinity.

Protocol 2: Hydrodynamic Viscometry (Structural Validation)

Causality: Spectral shifts alone cannot differentiate between true intercalation and minor-groove binding. Intercalation physically lengthens the DNA backbone, increasing its frictional coefficient and, consequently, the intrinsic viscosity of the solution. Groove binders do not cause this elongation 3 [4].

-

Setup: Mount an Ostwald micro-viscometer vertically in a thermostated water bath strictly maintained at 25.0 ± 0.1 °C.

-

Baseline Measurement: Measure the flow time of the pure buffer solution (

) using a digital stopwatch. Repeat until three consecutive readings are within 0.2 seconds. -

DNA Measurement: Measure the flow time of a constant concentration of CT-DNA (e.g., 200 μM) in the buffer (

). -

Complex Measurement: Measure the flow times of the CT-DNA solution in the presence of increasing concentrations of proflavine (

). -

Data Plotting: Calculate the relative specific viscosity

, which is proportional to

Downstream Biological Consequences

The biophysical distortion induced by proflavine has profound biological ramifications. By stabilizing the separated base pairs, the intercalated complex acts as a physical roadblock. It prevents the proper assembly and processivity of topoisomerases and polymerases. During replication, this structural anomaly tricks the DNA polymerase into inserting or deleting a base pair, resulting in a frameshift mutation 5 [1]. This mechanism underpins its historical efficacy as a bacteriostatic agent and its contemporary utility as a mutagenic probe in genetic research 6 [5].

References

- Buy Proflavine sulfate | 553-30-0 - Smolecule. Smolecule.com.

- Electrochemical and Spectroscopic Studies of the Interaction of Proflavine with DNA.

- Synthesis, DNA interaction, and cytotoxic activity of a novel proflavine-dithiazolidinone pharmacophore. PubMed (NIH).

- Synthesis and binding of proflavine diazides as functional intercalators for directed assembly on DNA. RSC Publishing.

- Activation of cGAS-dependent antiviral responses by DNA intercal

- Crystal structure of proflavine, a DNA binding agent. Scilit.

- An Integrated Analysis of Mechanistic Insights into Biomolecular Interactions and Molecular Dynamics... MDPI.

Sources

- 1. scilit.com [scilit.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and binding of proflavine diazides as functional intercalators for directed assembly on DNA - RSC Advances (RSC Publishing) DOI:10.1039/C3RA43090A [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Buy Proflavine sulfate | 553-30-0 [smolecule.com]

- 6. academic.oup.com [academic.oup.com]

Photophysical Characterization and Intercalative Dynamics of (6-Aminoacridin-3-yl)azanium Sulfate

Executive Summary

(6-Aminoacridin-3-yl)azanium sulfate—systematically known as proflavine hemisulfate or 3,6-diaminoacridine sulfate—is a highly fluorescent, tricyclic heteroaromatic dye[1][2]. Structurally related to rhodamines and oxazines, this acridine derivative is fundamentally characterized by a central nitrogen atom and two peripheral amino substituents[3].

In pharmacological and biochemical contexts, proflavine sulfate is renowned for its utility as a topical antiseptic, a rapid fluorescent contrast agent for point-of-care cytology, and, most notably, a robust DNA intercalator[4][5]. Understanding its fluorescence excitation and emission spectra is critical for researchers utilizing it in cellular imaging, nucleic acid quantification, and photodynamic therapy. This whitepaper provides an in-depth mechanistic analysis of proflavine sulfate’s photophysics, environmental sensitivities, and the spectral consequences of its interaction with DNA.

Core Photophysical Properties

At physiological pH (pH 7.4), proflavine exists predominantly as a monocation (pKa of the central nitrogen is ~9.4)[1][6]. The molecule exhibits strong absorption in the visible region due to a highly allowed

Excitation and Emission Spectra in Aqueous Media

In aqueous buffer solutions, the steady-state absorption (excitation) spectrum of free proflavine sulfate displays a primary maximum at 444–446 nm [1][7]. Upon excitation, the molecule emits a bright green fluorescence with an emission maximum at 513–515 nm [1][4].

The resulting Stokes shift in water is substantial (~2928 cm⁻¹), which is highly advantageous for fluorescence microscopy as it minimizes Rayleigh scattering and self-quenching artifacts[1]. The fluorescence quantum yield (

Gas-Phase vs. Solution-Phase Dynamics

The photophysics of proflavine are highly dependent on solvation. In the gas phase, the excitation maximum blueshifts to ~438 nm, and the Stokes shift dramatically collapses to merely 460 cm⁻¹[1]. Time-dependent density functional theory (TD-DFT) and femtosecond fluorescence decay analyses reveal that proflavine possesses two close-lying emitting singlet states[1][8]. In solution, ultrafast solvation dynamics (occurring over 50–215 ps) stabilize the excited state, driving the large Stokes shift observed in aqueous environments[8].

Table 1: Summary of Proflavine Sulfate Photophysical Properties

| Parameter | Aqueous Solution (pH 7.4) | Gas-Phase / Isolated |

| Excitation/Absorption Maximum ( | 444 – 446 nm | 434 – 438 nm |

| Emission Maximum ( | 513 – 515 nm | ~445 – 450 nm |

| Stokes Shift | ~2928 cm⁻¹ | ~460 cm⁻¹ |

| Fluorescence Quantum Yield ( | ~0.35 | N/A (Highly excitation-dependent) |

| Fluorescence Lifetime ( | ~4.6 ns | Dual long-lived states |

| Primary Electronic Transition |

DNA Intercalation: Mechanistic Spectral Modulation

The most critical application of proflavine sulfate relies on its ability to intercalate between the base pairs of double-stranded DNA (dsDNA)[4][5]. This binding event fundamentally alters the dye's microenvironment, leading to distinct, measurable changes in its excitation and emission spectra.

Spectral Shifts and Hypochromicity

When proflavine intercalates into dsDNA, the hydrophobic environment and

Fluorescence Quenching via Charge Transfer

While binding to DNA increases the structural rigidity of proflavine, it paradoxically results in severe fluorescence quenching [10]. The quantum yield drops precipitously from ~38.5% in free solution to ~2.8% when bound to GC-rich DNA[10].

Causality: Ultrafast transient absorption (TA) spectroscopy has demonstrated that this quenching is driven by a photoinduced electron transfer (PET) or charge-transfer (CT) mechanism[7]. Upon excitation, an ultrafast charge transfer occurs between the excited proflavine molecule and the electron-rich guanine bases of the DNA[7][10]. This creates a transient CT state that decays non-radiatively, effectively bypassing the fluorescence emission pathway and drastically reducing the fluorescence lifetime to the picosecond regime[10].

Diagram 1: Proflavine-DNA intercalation workflow and resulting photophysical charge-transfer quenching.

Experimental Protocol: Spectroscopic Validation of DNA Binding

To ensure scientific integrity and reproducibility, the following self-validating protocol outlines the methodology for measuring the excitation/emission spectra of proflavine sulfate and quantifying its interaction with DNA.

Materials Required

-

Proflavine hemisulfate salt (High purity, >98%)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Calf Thymus DNA (ctDNA) or synthetic d(GC)9 oligonucleotides

-

UV-Vis Spectrophotometer & Spectrofluorometer (e.g., SPEX FluoroMax)

-

Quartz cuvettes (1 cm path length)

Step-by-Step Methodology

Phase 1: Baseline Spectral Acquisition

-

Stock Preparation: Dissolve proflavine hemisulfate in distilled water or a minimal volume of DMSO to create a 1 mM stock solution[6][11]. Note: Protect from light to prevent photodegradation.

-

Working Solution: Dilute the stock in PBS (pH 7.4) to a final working concentration of 5 µM[10].

-

Excitation Scan: Place the 5 µM solution in a quartz cuvette. Set the emission monochromator to 515 nm and scan the excitation wavelengths from 350 nm to 500 nm. Record the maximum at ~445 nm.

-

Emission Scan: Set the excitation monochromator to the determined maximum (445 nm). Scan the emission from 460 nm to 650 nm. Record the peak fluorescence intensity at ~513 nm.

Phase 2: DNA Titration and Isosbestic Validation

-

DNA Preparation: Prepare a stock solution of ctDNA or d(GC)9 in PBS. Determine the DNA concentration via UV absorbance at 260 nm.

-

Titration: Sequentially add aliquots of the DNA stock to the 5 µM proflavine solution in the cuvette. Ensure the total volume change does not exceed 5% to minimize dilution artifacts.

-

Incubation: Allow 5–15 minutes of equilibration time after each addition[11].

-

Spectral Monitoring: After each addition, record both the absorption and emission spectra.

-

Self-Validation (The Isosbestic Point): Plot the overlaid absorption spectra. You must observe a clear isosbestic point at approximately 455 nm [7]. The presence of this strict isosbestic point validates that the system contains exactly two absorbing species in equilibrium (free proflavine and DNA-bound proflavine) without intermediate aggregation states[7][9].

-

Quenching Analysis: Plot the decrease in peak fluorescence intensity (

) against DNA concentration to calculate the Stern-Volmer quenching constant (

References

-

Gas-phase Fluorescence of Proflavine Reveals Two Close-lying, Brightly Emitting States. TSpace, University of Toronto. Available at:[Link]

-

Absorption and fluorescence spectroscopy of cold proflavine ions isolated in the gas phase. The Journal of Chemical Physics. Available at:[Link]

-

Existence of a New Emitting Singlet State of Proflavine: Femtosecond Dynamics of the Excited State Processes and Quantum Chemical Studies in Different Solvents. The Journal of Physical Chemistry A. Available at:[Link]

-

Proflavine Hemisulfate as a Fluorescent Contrast Agent for Point-of-Care Cytology. PLoS One (PMC). Available at:[Link]

-

Excited-State Dynamics of Proflavine after Intercalation into DNA Duplex. Molecules (PMC - NIH). Available at:[Link]

-

Effect of organic solvents on the properties of the complexes of DNA with proflavine and similar compounds. Biopolymers. Available at: [Link]

-

Ultrafast spectroscopy study of DNA photophysics after proflavine intercalation. The Journal of Chemical Physics. Available at:[Link]

-

Synthesis and binding of proflavine diazides as functional intercalators for directed assembly on DNA. RSC Advances. Available at:[Link]

Sources

- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 2. apexbt.com [apexbt.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Proflavine Hemisulfate as a Fluorescent Contrast Agent for Point-of-Care Cytology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Proflavine Hemisulfate | slow-acting disinfectant | CAS# 1811-28-5 | InvivoChem [invivochem.com]

- 6. Synthesis and binding of proflavine diazides as functional intercalators for directed assembly on DNA - RSC Advances (RSC Publishing) DOI:10.1039/C3RA43090A [pubs.rsc.org]

- 7. pubs.aip.org [pubs.aip.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. lib.ysu.am [lib.ysu.am]

- 10. Excited-State Dynamics of Proflavine after Intercalation into DNA Duplex - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Proflavine Hemisulfate | DNA | Thrombin | TargetMol [targetmol.com]

An In-depth Technical Guide on the History and Development of (6-aminoacridin-3-yl)azanium;sulfate as an Antiseptic

Abstract

(6-aminoacridin-3-yl)azanium;sulfate, more commonly known as proflavine, emerged in the early 20th century as a groundbreaking topical antiseptic. This guide provides a comprehensive technical overview of its history, from the pioneering work of Paul Ehrlich with aniline dyes to its crucial role in wound management during the World Wars. We will delve into its chemical properties, mechanism of action as a DNA intercalating agent, and the experimental methodologies used to validate its efficacy. This document serves as a resource for researchers, scientists, and drug development professionals, offering insights into the development of early chemotherapeutic agents and their enduring legacy.

Introduction: The Dawn of a "Magic Bullet"

The late 19th and early 20th centuries were a period of profound advancement in medical science, driven by the germ theory of disease. The urgent need for agents that could selectively target pathogenic microorganisms without harming the host—a concept termed the "magic bullet" by the visionary scientist Paul Ehrlich—led to the investigation of synthetic dyes.[1][2][3] Ehrlich's work laid the foundation for chemotherapy, demonstrating that specific chemical structures had affinities for certain cells and microbes.[1][2][4] His exploration of aniline dyes, initially used for staining tissues for microscopic examination, revealed their potential as therapeutic agents.[1][2][5] This pioneering research directly led to the development of the acridine class of compounds, from which proflavine would emerge as a vital antiseptic.[4][6]

Historical Development: From Laboratory to Battlefield

The development of proflavine is intrinsically linked to the demands of wartime medicine. During World War I, battlefield wounds were often heavily contaminated, leading to high rates of infection and mortality.[7] Existing antiseptics were often neutralized by bodily fluids or were toxic to human tissue.[8]

In 1912, German scientists first identified the antiseptic properties of an acridine dye derivative, Acriflavine.[9] Building on this, researchers like Carl Browning, a former assistant to Ehrlich, systematically investigated various acridine derivatives.[6][10] Their work led to the identification of proflavine (3,6-diaminoacridine) as a potent, slow-acting bacteriostatic agent that was notably effective against a wide range of Gram-positive bacteria.[10][11][12] Crucially, its antiseptic action was not significantly diminished in the presence of serum, a major advantage over other antiseptics of the era.[8][10] This property made it exceptionally valuable for dressing wounds on the battlefield, and it was extensively used during both World War I and World War II.[9][13][14]

Timeline of Key Developments:

Caption: Key milestones in the development of proflavine.

Chemical Properties and Synthesis

(6-aminoacridin-3-yl)azanium;sulfate, or proflavine hemisulfate, is the salt form commonly used in pharmaceutical preparations.[15] It is an orange to reddish-brown crystalline powder.

| Property | Value | Source |

| IUPAC Name | acridine-3,6-diamine;sulfate | [16] |

| Chemical Formula | C₂₆H₂₄N₆O₄S (hemisulfate) | [16] |

| Molar Mass | 209.25 g·mol⁻¹ (base) | [11] |

| Solubility in Water | 10 mg/mL | [16] |

| Absorption Max (λmax) | 445 nm (in water, pH 7) | [16] |

Synthesis Overview: The synthesis of the acridine core structure generally involves the condensation of derivatives of 2-aminobenzoic acid (anthranilic acid) or related compounds.[17] While multiple synthetic routes exist, a conceptual pathway involves the reaction of p-aminobenzoic acid derivatives to form the foundational tricyclic acridine ring system.[18][19] Further modifications and amination steps lead to the final 3,6-diaminoacridine structure.[20]

Mechanism of Action: A DNA Intercalator

Proflavine exerts its bacteriostatic effect primarily through its action as a DNA intercalating agent.[11][21][22] The causality behind this mechanism lies in the planar, polycyclic aromatic structure of the acridine molecule.

-

Intercalation: The flat acridine ring system inserts itself, or intercalates, between adjacent base pairs of the bacterial DNA double helix.[11][20][23] This process is a non-covalent interaction, driven by van der Waals forces and charge-transfer interactions between the acridine ring and the DNA bases.

-

DNA Distortion: This insertion forces the DNA helix to unwind and distorts its structure.[20] It physically separates the base pairs, leading to an increase in the length of the DNA molecule.

-

Inhibition of Replication and Transcription: The distorted DNA template can no longer be effectively read by DNA and RNA polymerases.[22][24] This disruption inhibits crucial cellular processes like DNA replication and transcription, preventing the bacteria from multiplying.[16]

-

Frameshift Mutations: The intercalation can also lead to errors during DNA replication, causing frameshift mutations (insertions or deletions of base pairs), which can be lethal to the bacterium.[11]

In the presence of light, proflavine can also act as a photosensitizer, generating reactive oxygen species (ROS) and inducing double-stranded breaks in DNA, further contributing to its antimicrobial effect.[11][21]

Caption: Mechanism of proflavine's bacteriostatic action.

Experimental Protocols

The validation of an antiseptic's efficacy relies on standardized and reproducible experimental protocols. Below are methodologies for assessing the bacteriostatic activity of proflavine.

Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

Objective: To determine the lowest concentration of proflavine that visibly inhibits the growth of a specific bacterial strain.

Materials:

-

Proflavine hemisulfate

-

Sterile 96-well microtiter plates

-

Bacterial strain (e.g., Staphylococcus aureus ATCC 25923)

-

Lysogeny Broth (LB) or other suitable bacterial growth medium[24]

-

Sterile water or appropriate solvent for proflavine

-

Spectrophotometer (for inoculum standardization)

-

Incubator (37°C)

Methodology:

-

Stock Solution Preparation: Prepare a sterile stock solution of proflavine hemisulfate at a known high concentration (e.g., 1024 µg/mL) in sterile water.

-

Inoculum Preparation: Culture the test bacterium in LB broth overnight. Dilute the overnight culture to achieve a standardized inoculum corresponding to approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Serial Dilution:

-

Add 100 µL of sterile LB broth to wells 2 through 12 of a 96-well plate.

-

Add 200 µL of the proflavine stock solution to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as the growth control (no proflavine).

-

Well 12 will serve as the sterility control (no bacteria).

-

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is the lowest concentration of proflavine in which no visible turbidity (bacterial growth) is observed.[25] This can be assessed visually or by reading the optical density at 600 nm (OD₆₀₀).

Protocol: Kirby-Bauer Disk Diffusion Susceptibility Test

Objective: To qualitatively assess the susceptibility of a bacterial strain to proflavine.

Materials:

-

Sterile filter paper disks (6 mm diameter)

-

Proflavine solution of known concentration

-

Bacterial strain

-

Mueller-Hinton agar plates

-

Sterile swabs

-

Incubator (37°C)

-

Ruler or calipers

Methodology:

-

Disk Preparation: Impregnate sterile filter paper disks with a defined amount of proflavine solution and allow them to dry under sterile conditions.

-

Inoculum Preparation: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard.

-

Plate Inoculation: Using a sterile swab, uniformly streak the standardized inoculum over the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.

-

Disk Application: Aseptically place the proflavine-impregnated disk onto the center of the inoculated agar surface. Gently press the disk to ensure complete contact with the agar.

-

Incubation: Invert the plate and incubate at 37°C for 18-24 hours.

-

Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacteria have not grown) in millimeters. A larger zone diameter indicates greater susceptibility of the bacterium to the antiseptic.

Caption: Workflow for the Kirby-Bauer Disk Diffusion Test.

Legacy and Modern Perspective

With the discovery and mass production of penicillin and other systemic antibiotics in the 1940s, the use of topical antiseptics like proflavine for deep wound treatment declined.[6][14] However, its story did not end there. Proflavine's unique DNA-intercalating ability has made it a valuable tool in molecular biology research for decades.[11][21]

More recently, there has been a resurgence of interest in proflavine and its derivatives for new therapeutic applications.[13] Researchers are exploring its potential as:

-

An antiviral agent: Studies have shown that acriflavine can trigger a host immune response against viral infections, including the common cold.[9][14]

-

An anticancer agent: Its ability to disrupt DNA replication makes it a candidate for cancer chemotherapy, and it has been investigated in this context.[13]

-

A tool in the fight against antimicrobial resistance: Because it acts on the host immune system in addition to the bacteria, it may be less likely to drive the development of resistance.[14]

-

A fluorescent stain: Proflavine is used as a fluorescent contrast agent in high-resolution imaging to visualize cell nuclei and differentiate between normal and cancerous tissues.[15][16]

The history of (6-aminoacridin-3-yl)azanium;sulfate is a testament to the enduring principles of chemotherapy laid down by pioneers like Paul Ehrlich. It demonstrates how a compound developed out of necessity in one era can find new life and purpose through continued scientific inquiry, underscoring the importance of understanding the fundamental mechanisms of drug action.

References

-

Sasikala, W. D., & Mukherjee, A. (2012). Molecular mechanism of direct proflavine-DNA intercalation: evidence for drug-induced minimum base-stacking penalty pathway. The Journal of Physical Chemistry B, 116(43), 12974-12982. [Link]

-

Gatasheh, M. K., Kannan, S., Hemalatha, K., & Imrana, N. (2017). Proflavine an acridine DNA intercalating agent and strong antimicrobial possessing potential properties of carcinogen. Karbala International Journal of Modern Science, 3(4), 272-280. [Link]

-

Wikipedia. (n.d.). Proflavine. [Link]

-

AnimalResearch.info. (2014, August 27). Paul Ehrlich: a hundred years of chemotherapy - 1891-1991. [Link]

-

Sasikala, W. D., & Mukherjee, A. (2012). Molecular Mechanism of Direct Proflavine–DNA Intercalation: Evidence for Drug-Induced Minimum Base-Stacking Penalty Pathway. The Journal of Physical Chemistry B. [Link]

-

Macsen Labs. (2022, April 22). Proflavine Hemisulphate | Structure, Uses & Side Effects. [Link]

-

Browning, C. H., Cohen, J. B., Gaunt, R., & Gulbransen, R. (1922). Relationships between antiseptic action and chemical constitution with special reference to compounds of the pyridine, quinoline, acridine and phenazine series. Proceedings of the Royal Society of London. Series B, Containing Papers of a Biological Character, 93(652), 329-366. [Link]

-

NobelPrize.org. (n.d.). Paul Ehrlich – Biographical. [Link]

-

Science History Institute. (n.d.). Paul Ehrlich. [Link]

-

American Chemical Society. (2005, September 5). Proflavine. Molecule of the Week. [Link]

-

Turner, R. J. (2022). Comparison of Antimicrobial and Antibiofilm Activity of Proflavine Co-crystallized with Silver, Copper, Zinc, and Gallium Salts. ACS Omega, 7(34), 30163-30174. [Link]

-

Browning, C. H., Cohen, J. B., Ellingworth, S., & Gulbransen, R. (1926). The antiseptic action of compounds of the apocyanine, carbocyanine and isocyanine series. Proceedings of the Royal Society of London. Series B, Containing Papers of a Biological Character, 100(702), 293-307. [Link]

-

Turner, R. J. (2022). Comparison of Antimicrobial and Antibiofilm Activity of Proflavine Co-crystallized with Silver, Copper, Zinc, and Gallium Salts. ACS Publications. [Link]

-

Basicmedical Key. (2021, May 9). Antimicrobial Dyes. [Link]

-

Hektoen International. (2018, October 10). Paul Ehrlich: From aniline dyes to the magic bullet. [Link]

-

Taylor & Francis. (n.d.). Proflavine – Knowledge and References. [Link]

-

Browning, C. H. (1943). Aminoacridine Compounds as Surface Antiseptics. British Medical Journal, 1(4289), 341-343. [Link]

-

Indiana Public Media. (2019, September 19). Paul Ehrlich, Dyes And Drugs. [Link]

-

Scholar. (n.d.). Synthesis of proflavine derivatives and study of how they bind to DNA as potential chemotherapeutic agents. [Link]

-

Browning, C. H., & Gulbransen, R. (1917). Bactericidal properties conferred on the blood by intravenous injections of diamino-acridine sulphate. Proceedings of the Royal Society of London. Series B, Containing Papers of a Biological Character, 90(625), 136-144. [Link]

-

DrugBank. (n.d.). Proflavine. [Link]

-

Hudson Institute of Medical Research. (2016, November 28). WWI antiseptic could fight 21st century viral infections. [Link]

-

Frontiers. (2024, March 25). Proflavine (PFH+): as a photosensitizer (PS) biocatalyst for the visible-light-induced synthesis of pyrano [2,3-d] pyrimidine scaffolds. [Link]

-

MDPI. (2023, September 30). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]

-

PubChem. (n.d.). Proflavine. [Link]

-

ResearchGate. (2021, April-June). World War 1 Antiseptic Working Miraculously in Complicated Wounds. [Link]

-

ResearchGate. (n.d.). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. [Link]

-

ScienceAlert. (2016, November 30). This Forgotten WWI Antiseptic Could Be The Key to Fighting Antibiotic Resistance. [Link]

-

Johnson & Johnson. (2013, November 8). The innovative antiseptic from Johnson & Johnson that saved soldiers' limbs—and lives. [Link]

-

Microbe Investigations. (2024, August 20). Testing Protocols for Antiviral Disinfectants. [Link]

Sources

- 1. nobelprize.org [nobelprize.org]

- 2. Paul Ehrlich | Science History Institute [sciencehistory.org]

- 3. Paul Ehrlich, Dyes And Drugs [ipm.org]

- 4. Paul Ehrlich: a hundred years of chemotherapy - 1891-1991 | ari.info | ari.info [animalresearch.info]

- 5. hekint.org [hekint.org]

- 6. Antimicrobial Dyes | Basicmedical Key [basicmedicalkey.com]

- 7. Site Maintenance [jnj.com]

- 8. royalsocietypublishing.org [royalsocietypublishing.org]

- 9. hudson.org.au [hudson.org.au]

- 10. royalsocietypublishing.org [royalsocietypublishing.org]

- 11. Proflavine - Wikipedia [en.wikipedia.org]

- 12. Proflavine | C13H11N3 | CID 7099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. acs.org [acs.org]

- 14. sciencealert.com [sciencealert.com]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. macsenlab.com [macsenlab.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis of proflavine derivatives and study of how they bind to DNA as potential chemotherapeutic agents | Scholar [scholar.stlawu.edu]

- 21. researchgate.net [researchgate.net]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. semanticscholar.org [semanticscholar.org]

- 24. Comparison of Antimicrobial and Antibiofilm Activity of Proflavine Co-crystallized with Silver, Copper, Zinc, and Gallium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

Technical Whitepaper: Mutagenic Profiling and Safety Data for (6-aminoacridin-3-yl)azanium;sulfate

Executive Summary

(6-aminoacridin-3-yl)azanium;sulfate, widely recognized in literature as proflavine sulfate or proflavine hemisulfate, is a synthetic acridine derivative historically utilized as a topical antiseptic[1]. In contemporary molecular biology and drug development, it serves as a critical reference compound for understanding DNA intercalation and photodynamic mutagenesis[2][3]. This whitepaper synthesizes the physicochemical properties, molecular mechanisms of its mutagenicity, self-validating experimental screening protocols, and comprehensive Safety Data Sheet (SDS) guidelines required for handling this potent compound.

Physicochemical Profiling

Proflavine sulfate is a planar, polycyclic aromatic molecule. Its flat structural geometry is the fundamental driver of its biological activity, allowing it to seamlessly insert between the hydrophobic base pairs of the DNA double helix[4][5].

| Property | Value / Description |

| IUPAC Name | (6-aminoacridin-3-yl)azanium;sulfate |

| Common Synonyms | Proflavine hemisulfate, 3,6-diaminoacridine sulfate[6][7] |

| CAS Registry Number | 1811-28-5[6][8] |

| Molecular Formula | |

| Molecular Weight | ~516.57 g/mol (as hemisulfate dihydrate)[6] |

| Appearance | Reddish-brown to orange crystalline powder[6][9] |

| Solubility | Soluble in water (1:300); slightly soluble in alcohol[9] |

| Light Sensitivity | Highly photosensitive; requires storage in dark, inert atmospheres[6] |

Molecular Mechanisms of Mutagenicity

The mutagenic profile of proflavine sulfate is driven by two distinct, synergistic pathways: direct physical intercalation and photo-induced oxidative damage.

DNA Intercalation and Frameshift Induction

As a classical intercalating agent, proflavine does not typically cause base substitution mutations (transitions or transversions) in the dark. Instead, its planar acridine ring system slips between adjacent DNA base pairs[4][5].

-

The Causality of Mutation: The insertion of the proflavine molecule physically distorts the DNA double helix, increasing the distance between adjacent base pairs from the standard 0.34 nm to approximately 0.68 nm. During DNA replication, this structural anomaly confuses DNA polymerase, promoting "polymerase slippage." This slippage results in the addition or deletion of a single nucleotide[5]. Because the genetic code is read in non-overlapping triplets, a single nucleotide insertion/deletion shifts the entire downstream reading frame (a frameshift mutation), ultimately synthesizing a truncated or entirely non-functional protein[4][5].

Photodynamic Mutagenesis (ROS Generation)

Proflavine's mutagenicity and cytotoxicity are exponentially enhanced upon exposure to visible or fluorescent light—a phenomenon known as photodynamic action[2][10].

-

The Causality of Oxidative Damage: When photo-illuminated, the excited proflavine molecule undergoes a one-electron oxidation process or transfers energy directly to molecular oxygen. This generates highly reactive oxygen species (ROS), specifically superoxide anions (

) and hydroxyl radicals (

Dual mutagenic pathways of proflavine: DNA intercalation and photo-induced ROS generation.

Self-Validating Protocol: Mutagenicity & Photo-Enhancement Screening

To accurately quantify the mutagenic properties of proflavine sulfate, researchers must utilize a self-validating assay that isolates frameshift mutations while controlling for photo-enhancement. The following is an optimized variant of the Ames Test using Salmonella typhimurium TA98.

Experimental Rationale

S. typhimurium TA98 is engineered with a pre-existing -1 frameshift mutation in the hisD gene, rendering it unable to synthesize histidine[5]. Proflavine-induced polymerase slippage causes a compensatory +1 insertion, restoring the reading frame and allowing the bacteria to grow on histidine-deficient media.

Step-by-Step Methodology

-

Compound Preparation (Dark Condition): Dissolve proflavine sulfate in sterile, deionized water to create a concentration gradient (e.g., 0.1, 1.0, 10.0 µ g/plate ). Crucial: All preparations must be performed under red light or in total darkness to prevent premature ROS generation[10].

-

Media Preparation: Prepare minimal glucose agar plates. Add a top agar overlay containing a trace amount of histidine and biotin.

-

Self-Validating Mechanism: The trace histidine allows the bacteria to undergo a few initial rounds of replication. Without this replication, DNA polymerase cannot interact with the intercalated proflavine, and the slippage required to fix the mutation will not occur.

-

-

Inoculation: Mix 0.1 mL of the TA98 overnight culture, the proflavine solution, and the top agar. Pour over the minimal agar base.

-

Photo-Enhancement Split (Internal Control):

-

Group A (Dark Control): Immediately wrap plates in aluminum foil.

-

Group B (Photo-activated): Expose plates to daylight fluorescent lamps (broadband visible radiation) for 30 minutes prior to incubation[11].

-

-

Incubation & Scoring: Incubate all plates at 37°C for 48–72 hours in the dark. Count the number of revertant colonies. A dose-dependent increase in colonies in Group A confirms baseline intercalation mutagenicity, while a statistically significant spike in Group B validates photodynamic ROS-induced mutagenesis[10].

Safety Data Sheet (SDS) & Risk Mitigation

Given its potent intercalating and ROS-generating properties, proflavine sulfate poses significant occupational hazards to researchers and industrial workers[3]. Strict adherence to GHS (Globally Harmonized System) classifications is mandatory[6][7].

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Code |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation | H315[7][12] |

| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation | H319[7] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation | H335[7] |

| Germ Cell Mutagenicity | Category 2 (Proposed) | Suspected of causing genetic defects | Variable by region[1][2] |

Handling and Storage Protocols

-

Personal Protective Equipment (PPE): Nitrile gloves, chemical safety goggles, and a NIOSH-approved particulate respirator must be worn. Proflavine can penetrate epidermal layers and concentrate in the nuclei of human cells[2][3].

-

Storage Conditions: Store in a tightly sealed container within a dark, dry, and well-ventilated environment. Maintain under an inert atmosphere (e.g., Argon or Nitrogen) to prevent spontaneous oxidative degradation[6].

-

Spill Response: Do not sweep dry powder, as this generates inhalable mutagenic dust. Moisten the spill with water or a 10% bleach solution (to chemically degrade the acridine ring) before wiping it up with absorbent materials. Dispose of as hazardous chemical waste.

References

-

4 - uomustansiriyah.edu.iq 2.6 - lookchem.com 3.7 - nih.gov 4.2 - nih.gov 5.8 - spectrumchemical.com 6.12 - ichemical.com 7.3 - researchgate.net 8.10 - doi.org 9.5 - letstalkacademy.com 10.1 - smolecule.com 11.9 - archive.org

-

11 - aip.org

Sources

- 1. Buy Proflavine sulfate | 553-30-0 [smolecule.com]

- 2. Photo-activated proflavine degrades protein and impairs enzyme activity: Involvement of hydroxyl radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. letstalkacademy.com [letstalkacademy.com]

- 6. lookchem.com [lookchem.com]

- 7. Proflavine Sulfate | C13H13N3O4S | CID 11111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. ia902907.us.archive.org [ia902907.us.archive.org]

- 10. Redirecting [linkinghub.elsevier.com]

- 11. pubs.aip.org [pubs.aip.org]

- 12. 3,6-diaminoacridine sulfate, CAS No. 1811-28-5 - iChemical [ichemical.com]

Methodological & Application

using (6-aminoacridin-3-yl)azanium;sulfate for fluorescence microscopy staining

Application Note: High-Contrast Nuclear Imaging using Proflavine Hemisulfate Subtitle: Protocols for Rapid "Optical Biopsy" and Confocal Laser Endomicroscopy (CLE)

Executive Summary

This guide details the application of (6-aminoacridin-3-yl)azanium;sulfate —widely known in the industry as Proflavine Hemisulfate —for fluorescence microscopy. Unlike traditional histological stains (e.g., H&E) that require fixation and sectioning, Proflavine is a cell-permeable acridine dye that intercalates into DNA instantly. This property makes it the gold standard for Confocal Laser Endomicroscopy (CLE) and ex vivo rapid histology , allowing researchers and clinicians to visualize nuclear morphology in fresh, unfixed tissue with sub-cellular resolution in real-time.

Technical Specifications & Chemical Identity

To ensure reproducibility, verify the chemical identity before proceeding. The user-specified nomenclature refers to the protonated sulfate salt of 3,6-diaminoacridine.

| Parameter | Specification |

| Systematic Name | (6-aminoacridin-3-yl)azanium;sulfate |

| Common Name | Proflavine Hemisulfate (or Proflavine) |

| CAS Number | 553-30-0 (Hemisulfate salt) |

| Excitation Max | 445 nm (Blue) |

| Emission Max | 515 nm (Green) |

| Stokes Shift | ~70 nm |

| Solubility | Water/Saline (~10 mg/mL); Ethanol (Sparingly) |

| Binding Mode | dsDNA Intercalation (preferential to GC-rich regions) |

| Filter Set | Standard FITC / GFP / Alexa Fluor 488 |

Mechanism of Action

Proflavine acts as a molecular intercalator .[1] Its planar tricyclic acridine ring slides between stacked base pairs of the DNA double helix. Upon binding, the fluorescence quantum yield increases significantly, providing high contrast between the nucleus (bright) and the cytoplasm (dim/granular).

Key Advantage: Proflavine is amphipathic.[1][2] It crosses cell membranes in fresh tissue immediately without the need for permeabilization agents (like Triton X-100) or fixatives (like formalin).

Figure 1: Mechanism of Proflavine staining. The dye passively diffuses through membranes and intercalates into DNA, resulting in fluorescence enhancement.

Protocol A: Rapid Staining of Fresh Tissue (Ex Vivo / CLE)

Primary Application: Simulating H&E histology on fresh biopsies without freezing or sectioning.

Materials

-

Proflavine Hemisulfate powder.[3]

-

Sterile 0.9% NaCl (Saline) or PBS (pH 7.4).

-

Imaging Dish (Glass bottom) or Slide.

-

Confocal Microscope (488 nm laser line).

Step-by-Step Methodology

-

Stock Solution Preparation (0.1% w/v):

-

Dissolve 10 mg of Proflavine Hemisulfate in 10 mL of sterile saline.

-

Note: Store at 4°C protected from light. Stable for 3-6 months.

-

-

Working Solution (0.01% w/v):

-

Dilute the Stock Solution 1:10 with saline immediately before use.

-

Critical: Higher concentrations (>0.05%) cause "quenching" and high background noise.

-

-

Tissue Staining:

-